1-Cyclohexyl-3-methoxybenzene, also known as a derivative of methoxybenzene, is a compound that has garnered attention due to its structural similarities with known psychoactive substances such as tramadol and phencyclidine. This compound is classified as a novel psychoactive substance (NPS) and has been investigated for its pharmacological effects, particularly in relation to its stereoisomers: ortho, meta, and para.
1-Cyclohexyl-3-methoxybenzene was first identified in Europe around 2012. It belongs to a class of compounds that are often synthesized for recreational use and has been reported in various contexts related to drug abuse. The compound's classification as a novel psychoactive substance indicates that it is not yet fully understood in terms of its long-term effects on human health and safety.
The synthesis of 1-cyclohexyl-3-methoxybenzene derivatives typically involves several chemical reactions. A notable method includes the use of cyclohexyl derivatives combined with methoxy groups through various organic synthesis techniques. The general process may involve:
This method allows for the production of 1-cyclohexyl-3-methoxybenzene in a relatively straightforward manner suitable for laboratory settings .
The molecular structure of 1-cyclohexyl-3-methoxybenzene can be represented by its chemical formula . The structure consists of a cyclohexyl group attached to a benzene ring that has a methoxy group (-OCH₃) at the para position. The compound’s molecular weight is approximately 150.22 g/mol.
1-Cyclohexyl-3-methoxybenzene can undergo various chemical reactions typical of aromatic compounds, including:
These reactions highlight its potential for further functionalization in synthetic organic chemistry.
The mechanism of action for 1-cyclohexyl-3-methoxybenzene derivatives involves their interaction with central nervous system receptors. Studies indicate that these compounds can modulate opioid receptors similarly to tramadol and phencyclidine, leading to effects such as:
The pharmacological profile suggests that these compounds may present risks associated with their psychoactive effects.
1-Cyclohexyl-3-methoxybenzene typically exhibits:
The compound is relatively stable under standard conditions but may react with strong oxidizing agents. Its solubility in organic solvents makes it suitable for various applications in organic chemistry.
1-Cyclohexyl-3-methoxybenzene has potential applications in:
1-Cyclohexyl-3-methoxybenzene first appeared on the European drug market in February 2012, when Austrian authorities identified an unknown white powder through forensic analysis. This substance represented a new chemical entity not previously documented in international drug monitoring databases [1] [6]. The European Monitoring Centre for Drugs and Drug Addiction subsequently classified it under the category of "other substances"—a designation for novel psychoactive substances that cannot be readily categorized into established groups such as synthetic cathinones, cannabinoids, or phenethylamines [1].
The substance initially reached the market as an unresolved racemic mixture containing its three positional isomers (ortho, meta, and para configurations), creating significant analytical challenges for drug identification laboratories [1] [6]. This chemical ambiguity reflects a strategic approach by illicit manufacturers to complicate forensic detection and delay regulatory responses. According to seizure data and chemical profiling, 1-Cyclohexyl-3-methoxybenzene derivatives have appeared primarily through online distribution channels, often misrepresented as "research chemicals" or "legal highs" [1].
Table 1: European Emergence Timeline of 1-Cyclohexyl-x-methoxybenzene Derivatives
| Year | Event | Country | Form |
|---|---|---|---|
| 2012 | First identification | Austria | White powder |
| 2012-2015 | Documented in EU Early Warning System | Multiple European countries | Powder and tablets |
| 2017 | First pharmacological characterization | Research literature | Laboratory samples |
| 2021 | Comprehensive pharmaco-toxicological study | Research literature | Synthesized isomers |
The classification challenges presented by 1-Cyclohexyl-3-methoxybenzene derivatives stem from their structural novelty and lack of documented human use. Unlike many novel psychoactive substances that are derivatives of known controlled substances, these compounds occupy a distinct chemical space that complicates regulatory classification under analog legislation frameworks [6] [7].
The molecular architecture of 1-Cyclohexyl-3-methoxybenzene reveals strategic design elements that target specific neuropharmacological pathways. The compound features a cyclohexyl group linked via a methoxybenzene moiety, creating a hybrid structure that incorporates key pharmacophores from both tramadol (a synthetic opioid analgesic) and phencyclidine (a dissociative anesthetic) [1] [6]. This deliberate molecular mimicry enables interaction with multiple central nervous system targets while avoiding precise structural duplication of controlled substances [4].
Tramadol-like elements include the benzene ring with methoxy substituents and the cyclohexane moiety, which resembles tramadol's cyclohexanol group. These structural features potentially facilitate monoamine reuptake inhibition, a mechanism central to tramadol's analgesic and psychoactive properties [1] [6]. Simultaneously, the spatial orientation of the cyclohexyl group relative to the aromatic system creates phencyclidine-like geometry that may facilitate interaction with N-methyl-D-aspartate receptors—phencyclidine's primary site of action [1] [2].
Table 2: Structural and Pharmacological Comparison with Reference Compounds
| Structural Feature | 1-Cyclohexyl-3-methoxybenzene | Tramadol | Phencyclidine |
|---|---|---|---|
| Aromatic system | Methoxy-substituted benzene | Dimethoxyphenyl ring | Piperidine ring |
| Aliphatic component | Cyclohexyl group | Cyclohexanol group | Cyclohexyl group |
| Connecting moiety | Direct bond | Dimethylaminomethyl bridge | Piperidine linkage |
| Primary molecular targets | Undefined multi-target activity | Mu-opioid receptor & monoamine transporters | N-methyl-D-aspartate receptor |
| Opioid receptor activity | Inactive | Weak partial agonist | Inactive |
Pharmacological characterization has revealed complex mechanisms that validate these structural predictions. In vitro studies using calcium mobilization assays in Chinese Hamster Ovary cells expressing human recombinant opioid receptors demonstrated that 1-Cyclohexyl-3-methoxybenzene stereoisomers (like tramadol) show no activity at mu, kappa, or delta opioid receptors [1] [2]. This finding was particularly significant given the structural similarities to tramadol, confirming that the observed in vivo effects must involve non-opioid pathways [1].
Mouse behavioral studies demonstrated that systemic administration of 1-Cyclohexyl-3-methoxybenzene stereoisomers produces a distinctive constellation of effects overlapping with both reference compounds: sensorimotor disturbances resembling phencyclidine-induced dissociation, coupled with tramadol-like alterations in pain threshold and spontaneous motor activity [1] [6]. The partial reversal of visual sensorimotor impairment by naloxone administration suggests complex mechanisms involving both opioid and non-opioid pathways, despite the lack of direct receptor binding [1] [2]. This pharmacological profile positions 1-Cyclohexyl-3-methoxybenzene as a concerning substance with potential abuse liability stemming from its dual mechanisms of action and ability to produce psychoactive experiences comparable to established drugs of abuse [1] [6].
The legal status of 1-Cyclohexyl-3-methoxybenzene derivatives exemplifies the challenges that novel psychoactive substances pose to contemporary drug control frameworks. These compounds navigate regulatory gaps through several mechanisms: (1) absence from international scheduling conventions; (2) positional isomer variations that create definitional ambiguities; and (3) marketing as non-ingestible "research chemicals" to circumvent consumer protection regulations [1] [7].
In the European Union, the compound's initial appearance triggered notification through the Early Warning System under Council Decision 2005/387/JHA [1]. However, the racemic nature of seized material complicated regulatory responses, as different stereoisomers may exhibit varying pharmacological profiles and thus require distinct scheduling considerations [1] [6]. The United Kingdom's Psychoactive Substances Act 2016 established a broad definition covering "any substance capable of producing a psychoactive effect" in humans [7] [9]. This legislation theoretically encompasses 1-Cyclohexyl-3-methoxybenzene derivatives based on their demonstrated effects in mouse models, though practical enforcement faces significant challenges:
Research indicates that generic legislation approaches may inadvertently increase risks by encouraging rapid molecular modifications that produce new unscheduled compounds with potentially greater toxicity [7] [9]. The case of 1-Cyclohexyl-3-methoxybenzene derivatives illustrates how structural ambiguities—particularly regarding stereochemistry and isomerism—create significant obstacles for drug control frameworks that rely on precise chemical definitions [1] [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: